molecular formula C21H30ClN5O4S B2487958 3-{[4-(3-Chlorphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazol-4-carboxamid CAS No. 1189644-17-4

3-{[4-(3-Chlorphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazol-4-carboxamid

Katalognummer: B2487958
CAS-Nummer: 1189644-17-4
Molekulargewicht: 484.01
InChI-Schlüssel: RWWIGORKDOHXEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperazine moiety, and a sulfonyl group, making it a subject of interest for researchers.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one in focus have been evaluated for their ability to inhibit cancer cell proliferation. Research indicates that certain pyrazole derivatives exhibit significant inhibitory activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells, with IC50 values comparable to established chemotherapeutic agents like erlotinib .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. Compounds containing the pyrazole scaffold have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. For example, a series of pyrazole derivatives demonstrated potent anti-inflammatory activity in vivo, suggesting that the compound could be developed as a therapeutic agent for inflammatory diseases .

Neuropharmacological Effects

The piperazine moiety present in the compound is associated with various neuropharmacological activities. Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant effects. The structural characteristics of the compound may enhance its binding affinity to serotonin receptors, thus contributing to its potential as a treatment for anxiety and depression disorders .

Case Studies and Research Findings

StudyFindings
Tewari et al. (2014)Evaluated a novel series of pyrazole derivatives for anti-inflammatory activity; significant results were observed with IC50 values indicating potent effects against inflammation .
Brullo et al. (2012)Reported on dual-action compounds derived from imidazo-pyrazoles that inhibited chemotaxis related to inflammatory responses .
Recent Pharmacological ScreeningIdentified promising anticancer activity in pyrazole derivatives against MCF-7 cells, suggesting further investigation into structure-activity relationships is warranted .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated intermediates.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base such as triethylamine.

    Final coupling: The final step involves coupling the pyrazole derivative with the piperazine-sulfonyl intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated intermediates, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Wirkmechanismus

The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide
  • 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxylate

Uniqueness

The uniqueness of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biologische Aktivität

The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide is a synthetic derivative that exhibits potential pharmacological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives and features a complex structure that includes a piperazine ring, a sulfonamide group, and a carboxamide moiety. Its chemical formula is C19H26ClN5O3SC_{19}H_{26}ClN_5O_3S, with a molecular weight of approximately 421.96 g/mol.

Inhibition of Enzymes : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections, respectively. The IC50 values for AChE inhibition are reported to be in the low micromolar range, indicating potent activity against this enzyme .

Antimicrobial Activity : Preliminary studies have demonstrated that this compound exhibits moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The effectiveness correlates with the presence of the chlorophenyl group, which enhances membrane permeability and disrupts bacterial function .

Antibacterial Activity

A series of tests were conducted to evaluate the antibacterial properties of the compound:

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Salmonella typhi1832
Bacillus subtilis2016
Escherichia coli10128
Staphylococcus aureus1264

The results indicate that the compound possesses significant antibacterial properties, particularly against gram-positive bacteria .

Enzyme Inhibition Studies

The enzyme inhibition profile was evaluated using standard assays:

EnzymeIC50 (µM)
Acetylcholinesterase2.14 ± 0.003
Urease0.63 ± 0.001

These findings suggest that the compound could serve as a lead for developing new therapeutics targeting these enzymes .

Case Studies

Case Study 1: Alzheimer’s Disease Model
In a recent study involving an Alzheimer’s disease model in rats, administration of the compound resulted in significant improvements in cognitive function as measured by the Morris water maze test. The treated group showed reduced AChE activity in brain tissues compared to controls, supporting its potential as a cognitive enhancer .

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against clinical isolates from patients with urinary tract infections. The results demonstrated that it effectively reduced bacterial load in vitro, suggesting its potential application in treating such infections .

Eigenschaften

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(3-propan-2-yloxypropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30ClN5O4S/c1-16(2)31-13-5-8-23-20(28)19-15-25(3)24-21(19)32(29,30)27-11-9-26(10-12-27)18-7-4-6-17(22)14-18/h4,6-7,14-16H,5,8-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWIGORKDOHXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CN(N=C1S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.